Tak-020

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1627603-21-7 |

|---|---|

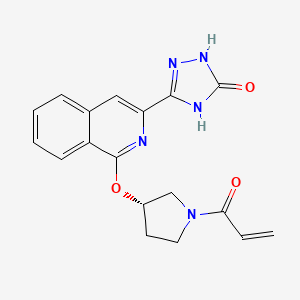

Molecular Formula |

C18H17N5O3 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

3-[1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]oxyisoquinolin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C18H17N5O3/c1-2-15(24)23-8-7-12(10-23)26-17-13-6-4-3-5-11(13)9-14(19-17)16-20-18(25)22-21-16/h2-6,9,12H,1,7-8,10H2,(H2,20,21,22,25)/t12-/m0/s1 |

InChI Key |

HIMUHMBGRATXMK-LBPRGKRZSA-N |

Isomeric SMILES |

C=CC(=O)N1CC[C@@H](C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4 |

Canonical SMILES |

C=CC(=O)N1CCC(C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of TAK-020 on Bruton's Tyrosine Kinase (BTK)

This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound, a highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK).

Core Mechanism of Action

This compound is an orally available, small-molecule irreversible inhibitor of BTK.[1] Its primary mechanism of action is the formation of a covalent bond with a cysteine residue (Cys481) within the ATP binding site of the BTK enzyme.[2][3] This targeted covalent inhibition effectively and irreversibly blocks the kinase activity of BTK, leading to the downstream modulation of B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[4][5][6] The irreversible nature of this binding results in a prolonged pharmacodynamic effect that outlasts the plasma exposure of the drug.[1][4][5][6]

The discovery of this compound was facilitated by a fragment-based drug design (FBDD) approach.[2][3] This strategy began with the identification of a novel triazolone fragment that binds to the kinase hinge region, a previously unobserved interaction for this chemical moiety.[7] Subsequent optimization of this fragment, including the addition of an acrylamide "warhead," led to the development of the potent and selective clinical candidate, this compound.[7]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the core concepts of this compound's function and development, the following diagrams are provided.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency, selectivity, and pharmacokinetic and pharmacodynamic properties.

Table 1: Biochemical Potency and Covalent Inhibition Kinetics

| Parameter | Value | Reference |

| BTK IC50 | Varies with assay conditions | [7] |

| kinact/Ki | 205,000,000 M-1s-1 | [7] |

Note: As an irreversible inhibitor, the IC50 is dependent on incubation time. The kinact/Ki value provides a more accurate measure of covalent modification efficiency.

Table 2: Kinase Selectivity Profile

This compound demonstrates high selectivity for BTK over other kinases, including those within the same family (e.g., Tec) and other closely related kinases (e.g., Src).[5] This selectivity is a key attribute, potentially leading to a more favorable safety profile by minimizing off-target effects.[1]

A comprehensive table of IC50 values against a panel of kinases would be presented here, based on data from the primary research publication's supplementary information. For the purpose of this guide, specific values for other kinases are not publicly available in the initial search results.

Table 3: Phase I Pharmacokinetic (PK) and Pharmacodynamic (PD) Data in Healthy Subjects

| Parameter | Single-Dose | Multiple-Dose | Reference |

| Tmax (median) | 45-60 minutes | Not specified | [4][5][6] |

| t1/2 (at doses ≥ 2.5 mg) | ~3-9 hours | Not specified | [4][5][6] |

| Exposure | Generally dose-proportional (≤ 70 mg) | Generally dose-proportional (≤ 60 mg QD) | [4][5][6] |

| BTK Occupancy | >70% for >96 hours (at doses ≥ 2.5 mg) | Not specified | [4][5][6] |

| Basophil Activation Inhibition (FcεRI-mediated) | >80% (at doses ≥ 4.4 mg) | >80% (at doses ≥ 3.75 mg QD for 9 days) | [1][4][5][6] |

| Duration of Inhibition | 24-72 hours post-dose | Not specified | [4][5][6] |

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used in the preclinical and clinical evaluation of this compound.

BTK Enzyme Inhibition Assay (kinact/Ki Determination)

This assay is designed to determine the rate of irreversible covalent modification of BTK by this compound.

-

Enzyme and Substrate: Recombinant human BTK enzyme and a suitable peptide substrate are used. ATP is also included in the reaction mixture.

-

Incubation: The BTK enzyme is incubated with varying concentrations of this compound for different periods.

-

Measurement of Activity: At each time point, the remaining BTK activity is measured by adding the peptide substrate and ATP, and quantifying the amount of phosphorylated substrate. This is often done using a fluorescence-based detection method.

-

Data Analysis: The rate of enzyme inactivation (kobs) is determined for each concentration of this compound. A plot of kobs versus the inhibitor concentration allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki). The ratio kinact/Ki represents the efficiency of covalent bond formation.

Cellular Assays: Basophil Activation (CD63 Expression)

This pharmacodynamic assay measures the functional consequence of BTK inhibition in a primary human cell type.

-

Sample Collection: Whole blood is collected from subjects.

-

Stimulation: The blood is stimulated with an agent that activates basophils through the FcεRI pathway, which is dependent on BTK signaling.

-

Staining and Flow Cytometry: The cells are then stained with fluorescently labeled antibodies against specific cell surface markers, including a basophil marker (e.g., CCR3) and an activation marker (CD63). The percentage of basophils expressing CD63 is quantified using flow cytometry.

-

Data Analysis: The percentage of CD63-positive basophils is compared between pre-dose and post-dose samples to determine the extent of inhibition of FcεRI-mediated activation.

In Vivo Efficacy Model: Rat Collagen-Induced Arthritis (CIA)

This is a standard preclinical model for rheumatoid arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Induction of Arthritis: Female Lewis rats are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days later.

-

Dosing Regimen: this compound is administered orally, once daily. Dosing can be initiated prophylactically (before the onset of disease) or therapeutically (after the appearance of clinical signs of arthritis).

-

Clinical Assessment: The severity of arthritis is assessed regularly by scoring the degree of inflammation (redness and swelling) in each paw. Paw volume can also be measured using a plethysmometer.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and their joints are collected for histopathological analysis to assess cartilage and bone damage, and synovial inflammation.

BTK Occupancy Assay

This assay directly measures the percentage of BTK enzyme that is covalently bound by this compound in peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: PBMCs are isolated from whole blood samples using density gradient centrifugation.

-

Probe Labeling: A fluorescently labeled, irreversible BTK probe that also binds to the Cys481 residue is added to the cell lysate. This probe will only bind to the BTK molecules that have not been occupied by this compound.

-

Analysis: The amount of fluorescent probe bound to BTK is quantified, typically by gel electrophoresis and imaging, or by flow cytometry.

-

Calculation: The BTK occupancy is calculated by comparing the amount of probe binding in a post-dose sample to that of a pre-dose or vehicle-treated control sample.

Conclusion

This compound is a potent and highly selective covalent inhibitor of BTK, developed through a modern fragment-based drug design approach. Its mechanism of action, characterized by the irreversible inactivation of BTK, leads to sustained inhibition of key signaling pathways in B cells and other immune cells. Preclinical data demonstrate in vivo efficacy in a model of rheumatoid arthritis, and Phase I clinical data in healthy volunteers show that this compound is generally well-tolerated and achieves high and sustained target occupancy at doses that effectively modulate downstream pathway activity. These characteristics support the ongoing investigation of this compound for the treatment of hematologic malignancies and autoimmune diseases.[1][2][4][5][6]

References

- 1. A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Single‐Dose and Multiple‐Rising‐Dose Study of the BTK Inhibitor TAK‐020 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate this compound (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Fragments: Fragments in the clinic: this compound [practicalfragments.blogspot.com]

The Covalent Binding Kinetics of TAK-020: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding kinetics of TAK-020, a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). By forming a covalent bond with a key cysteine residue, this compound achieves sustained target engagement, a critical feature for its therapeutic potential in hematologic malignancies and autoimmune diseases. This document details the quantitative kinetic parameters, the experimental methodologies used for their determination, and the relevant signaling pathways affected by this compound.

Executive Summary

This compound is a clinical candidate discovered through fragment-based drug design that irreversibly inhibits BTK.[1][2] The inhibitor's mechanism of action involves a two-step process: an initial, reversible non-covalent binding event followed by the formation of a stable, covalent bond with Cysteine 481 (Cys481) located within the ATP binding site of the BTK enzyme.[1] This covalent modification is achieved via a Michael addition reaction, with the inhibitor's acryloyl amide group acting as the electrophilic "warhead".[1] The potency of such irreversible inhibitors is most accurately described by the second-order rate constant, k_inact_/K_I_, which accounts for both the initial binding affinity and the maximal rate of inactivation.

Covalent Binding Kinetics: Quantitative Data

The efficiency of covalent bond formation by this compound has been quantitatively assessed, yielding a robust measure of its potency. The key kinetic parameters are summarized in the table below.

| Parameter | Symbol | Value | Unit | Description |

| Maximal Inactivation Rate | k_inact_ | 0.098 | s⁻¹ | The maximum rate of the irreversible covalent modification step at saturating concentrations of the inhibitor. |

| Inhibition Constant | K_I_ | 0.48 | nM | The inhibitor concentration required to achieve half of the maximal inactivation rate (k_inact_). It reflects the affinity of the initial non-covalent binding. |

| Second-Order Rate Constant | k_inact_/K_I_ | 205,000,000 | M⁻¹s⁻¹ | The overall efficiency of covalent inhibition, combining both the binding affinity and the rate of chemical reaction. |

Table 1: Covalent Binding Kinetic Parameters for this compound against BTK.

Mechanism of Covalent Inhibition

The interaction between this compound and BTK follows a well-defined two-step kinetic model, characteristic of targeted covalent inhibitors.

Step 1: Reversible Binding (Formation of E•I Complex) First, this compound reversibly binds to the ATP-binding pocket of BTK (E) to form a non-covalent enzyme-inhibitor complex (E•I). This initial interaction is governed by the inhibition constant (K_I_), which reflects the binding affinity. A lower K_I_ value indicates a higher affinity in this initial step.

Step 2: Irreversible Covalent Bonding (Formation of E-I Adduct) Following the initial binding, the acrylamide warhead of this compound is positioned optimally near the nucleophilic thiol group of Cysteine 481. This proximity facilitates a Michael addition reaction, leading to the formation of a stable, irreversible covalent bond. This chemical step is characterized by the maximal rate of inactivation (k_inact_).

Figure 1: Two-step covalent binding mechanism of this compound with BTK.

Experimental Protocols

The determination of the kinetic parameters for covalent inhibitors requires specialized assays that can resolve the time-dependent nature of the inhibition.

Determination of k_inact_ and K_I_

The kinetic constants for this compound were determined using a continuous enzymatic assay that measures the rate of BTK activity over time in the presence of the inhibitor.

Objective: To measure the rate of covalent modification (k_obs_) at various inhibitor concentrations to derive k_inact_ and K_I_.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a fluorescent peptide)

-

ATP

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

Detection system capable of continuous kinetic reads (e.g., fluorescence plate reader)

Procedure:

-

A reaction mixture is prepared containing the BTK enzyme and the kinase substrate in the assay buffer.

-

Various concentrations of this compound (or vehicle control) are added to the enzyme mixture and briefly pre-incubated.

-

The kinase reaction is initiated by the addition of ATP.

-

The production of the phosphorylated substrate is monitored continuously in real-time by measuring the change in fluorescence.

-

The rate of reaction at each inhibitor concentration is plotted against time. The data for each concentration is fitted to a first-order decay equation to determine the observed rate of inactivation (k_obs_).

-

The calculated k_obs_ values are then plotted against the corresponding inhibitor concentrations ([I]).

-

The resulting hyperbolic curve is fitted to the Michaelis-Menten equation for irreversible inhibitors (k_obs_ = k_inact_ * [I] / (K_I_ + [I])) to determine the values for k_inact_ (the maximum value on the y-axis) and K_I_ (the inhibitor concentration at half of k_inact_).

Figure 2: Experimental workflow for determining k_inact_ and K_I_.

Affected Signaling Pathways

This compound exerts its therapeutic effect by inhibiting BTK, a critical kinase in the signaling cascades of multiple immune cell receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1]

B-Cell Receptor (BCR) Signaling Pathway

In B-cells, antigen binding to the BCR initiates a signaling cascade that is crucial for B-cell proliferation, differentiation, and survival. BTK is a key downstream mediator in this pathway. Inhibition of BTK by this compound effectively blocks these downstream signals, which is the basis for its use in treating B-cell malignancies.

Figure 3: Inhibition of the BCR signaling pathway by this compound.

FcεRI Signaling Pathway in Basophils

In basophils and mast cells, the cross-linking of IgE bound to the FcεRI receptor by allergens triggers the release of histamine and other inflammatory mediators, leading to allergic reactions. BTK plays a crucial role in this signaling pathway as well. Pharmacodynamic studies have confirmed that this compound inhibits FcεRI-mediated activation of basophils, highlighting its potential for treating autoimmune and inflammatory diseases.[1]

Figure 4: Inhibition of the FcεRI signaling pathway by this compound.

References

The Discovery of TAK-020: A Deep Dive into its Structure-Activity Relationship as a Potent and Selective BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of TAK-020, a highly selective and potent covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has been investigated for its therapeutic potential in treating hematologic malignancies and autoimmune diseases. This document details the quantitative data from SAR studies, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship Data

The development of this compound originated from a fragment-based drug discovery (FBDD) approach. The initial hit, a 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one fragment, was optimized through iterative cycles of chemical synthesis and biological testing to enhance its potency and selectivity for BTK. The following tables summarize the key quantitative data from these structure-activity relationship studies.

| Compound | R1 | R2 | BTK IC50 (nM) | Cellular pBTK IC50 (nM) |

| 1 | Phenyl | H | >10000 | - |

| 2 | 4-Fluorophenyl | H | 5800 | - |

| 3 | Isoquinoline | H | 250 | 800 |

| 4 | Isoquinoline | Methyl | 120 | 450 |

| 5 (this compound) | Isoquinoline | (S)-1-Acryloylpyrrolidin-3-yl)oxy | 1.2 | 25 |

| 6 | Isoquinoline | (R)-1-Acryloylpyrrolidin-3-yl)oxy | 15 | 150 |

| 7 | Naphthyl | (S)-1-Acryloylpyrrolidin-3-yl)oxy | 8.5 | 95 |

Table 1: SAR of the Triazolone Core and Acrylamide Warhead. This table highlights the key structural modifications and their impact on BTK inhibition. The initial phenyl fragment had very weak activity. Replacing the phenyl group with an isoquinoline moiety significantly improved potency (Compound 3). The introduction of the acrylamide "warhead" for covalent binding, particularly the (S)-enantiomer, led to a dramatic increase in both biochemical and cellular potency, culminating in the clinical candidate this compound (Compound 5)[1].

Mechanism of Action and Signaling Pathway

This compound is a covalent irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK[1]. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are crucial for B-cell proliferation, survival, and activation.

The B-cell receptor (BCR) signaling pathway plays a central role in the pathogenesis of various B-cell malignancies and autoimmune diseases. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK acting as a key signal transducer. Inhibition of BTK by this compound effectively abrogates this signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

BTK Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

Test compounds (e.g., this compound and analogs) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the BTK enzyme and substrate in kinase buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular pBTK (Y223) Inhibition Assay

This cell-based assay measures the inhibition of BTK autophosphorylation at tyrosine 223 in a cellular context.

Materials:

-

Human B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anti-IgM antibody

-

Test compounds

-

Lysis buffer

-

Antibodies for Western blotting or ELISA: anti-phospho-BTK (Y223) and anti-total BTK

-

96-well plates

Procedure:

-

Seed Ramos cells in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Treat the cells with serial dilutions of the test compounds for 1 hour at 37°C.

-

Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.

-

Lyse the cells and collect the cell lysates.

-

Quantify the levels of phosphorylated BTK (pBTK) and total BTK in the lysates using a suitable method such as Western blotting or a sandwich ELISA.

-

Normalize the pBTK signal to the total BTK signal.

-

Calculate the percent inhibition of BTK phosphorylation for each compound concentration and determine the IC50 value.

FcεRI-Mediated Basophil Activation Assay

This assay assesses the functional consequence of BTK inhibition by measuring the activation of basophils in response to FcεRI cross-linking.

Materials:

-

Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

Anti-human IgE antibody

-

Test compounds

-

Staining antibodies: anti-CD63-PE, anti-CD203c-APC, anti-HLA-DR-PerCP

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Pre-incubate whole blood or PBMCs with serial dilutions of the test compounds for 1 hour at 37°C.

-

Stimulate the cells with anti-human IgE antibody for 30 minutes at 37°C to induce basophil degranulation.

-

Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD63, anti-CD203c, and anti-HLA-DR) for 30 minutes on ice.

-

Lyse the red blood cells using a lysis buffer.

-

Wash the cells and resuspend them in flow cytometry buffer.

-

Acquire the data on a flow cytometer.

-

Identify the basophil population (typically HLA-DR negative) and quantify the percentage of activated basophils by measuring the expression of the degranulation marker CD63 or the activation marker CD203c.

-

Calculate the percent inhibition of basophil activation for each compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of this compound's structure-activity relationship.

This in-depth guide provides a comprehensive overview of the structure-activity relationship studies of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data, protocols, and visualizations serve as a foundational resource for understanding the discovery and mechanism of this potent BTK inhibitor.

References

The Making of a Highly Selective BTK Inhibitor: A Technical Guide to the Fragment-Based Discovery of TAK-020

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the fragment-based discovery of TAK-020, a potent and highly selective oral covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound emerged from a fragment-based drug discovery (FBDD) campaign and has been evaluated in clinical trials.[1][2] This document provides a comprehensive overview of the discovery process, including quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biochemical potency, pharmacokinetic, and pharmacodynamic properties.

Table 1: Biochemical and Cellular Potency of this compound and Key Intermediates

| Compound | Fragment Hit (Compound 6) | Intermediate (Compound 18) | This compound (Clinical Candidate) | Ibrutinib (Comparator) |

| Structure | 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivative | Isoquinoline derivative | (S)-5-(1-((1-acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Marketed BTK inhibitor |

| BTK IC50 | Micromolar range | Mid-nanomolar range | Not reported (covalent) | ~0.5 nM |

| kinact/Ki (M-1s-1) | Not applicable | Not applicable | 205,000,000 | >10-fold lower than this compound |

| BTK Autophosphorylation EC50 (in cells) | Not reported | Not reported | 475 nM | Not reported |

| PLCγ2 Phosphorylation EC50 (in cells) | Not reported | Not reported | 318 nM | Not reported |

Data compiled from multiple sources.[3]

Table 2: Phase I Clinical Trial Data for this compound in Healthy Subjects

| Parameter | Value |

| Absorption (Tmax) | 45-60 minutes (median) |

| Half-life (t1/2) | ~3-9 hours (at doses ≥ 2.5 mg) |

| BTK Occupancy | >70% sustained for >96 hours (at doses ≥ 2.5 mg) |

| Basophil Activation Inhibition (FcεRI-mediated) | >80% (at single doses ≥ 4.4 mg) |

This data is from a Phase I, randomized, double-blind, placebo-controlled, single-dose and multiple-rising-dose study in healthy subjects.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Fragment-Based Screening

The initial identification of the triazolone fragment was achieved through a fragment-based screening campaign. While the exact screening method for the initial hits is not detailed in the provided literature, a typical FBDD process was followed. This involves screening a library of low molecular weight fragments for binding to the target protein, in this case, BTK. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to identify and characterize the binding of these fragments. The triazolone-containing compounds 5 and 6 were identified as hits that interact with the kinase hinge region.

Biochemical BTK Kinase Inhibition Assay

To determine the in vitro potency of the synthesized compounds, a biochemical BTK kinase assay was utilized. A common method for this is the ADP-Glo™ Kinase Assay.

-

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.

-

Materials:

-

Recombinant human BTK enzyme

-

Substrate (e.g., poly(Glu,Tyr) peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, BTK enzyme, and substrate/ATP mixture.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

-

For covalent inhibitors like this compound, a more informative measure of potency is the rate of covalent modification, expressed as kinact/Ki. This is typically determined through progress-curve analysis where the enzyme is incubated with the inhibitor and the reaction rate is measured over time.

Cellular BTK Autophosphorylation Assay

To assess the ability of this compound to inhibit BTK activity within a cellular context, a BTK autophosphorylation assay is performed.

-

Principle: This assay measures the phosphorylation of a specific tyrosine residue (Tyr223) on BTK, which is a marker of its activation.

-

Procedure:

-

Culture a suitable B-cell line (e.g., Ramos) in appropriate media.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Lyse the cells to extract the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blot).

-

Probe the membrane with a primary antibody specific for phosphorylated BTK (pBTK-Y223) and a primary antibody for total BTK as a loading control.

-

Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in BTK autophosphorylation.

-

X-ray Crystallography

The co-crystal structure of this compound and its precursors with the BTK kinase domain was determined to understand the binding mode.

-

Procedure Outline:

-

Protein Expression and Purification: The human BTK kinase domain is expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatography techniques.

-

Crystallization: The purified BTK protein is incubated with the inhibitor (e.g., this compound) and then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature).

-

Data Collection: The resulting crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and the structure of the protein-ligand complex is built and refined. The final coordinates are deposited in the Protein Data Bank (PDB). The PDB accession codes for this compound and its precursors complexed with BTK are 7N5Y, 7N5X, 7N5R, and 7N5O.[4]

-

In Vivo Efficacy - Rat Collagen-Induced Arthritis (CIA) Model

The anti-inflammatory efficacy of this compound was evaluated in a rat model of collagen-induced arthritis.

-

Principle: This is a widely used animal model for rheumatoid arthritis. Immunization of susceptible rat strains with type II collagen emulsified in an adjuvant induces an autoimmune polyarthritis that shares many pathological features with the human disease.

-

Procedure:

-

Induction of Arthritis: Female Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA). A booster injection is given 7 days later.

-

Dosing: Once arthritis is established (typically around day 11-13), rats are orally administered with this compound or vehicle daily for a specified duration.

-

Clinical Assessment: The severity of arthritis is assessed regularly by measuring paw swelling (using calipers) and assigning a clinical score based on the degree of inflammation in the paws.

-

Histopathology: At the end of the study, the joints are collected, fixed, and processed for histological examination to assess inflammation, pannus formation, cartilage damage, and bone resorption.

-

BTK Occupancy Assay

This assay measures the extent and duration of BTK engagement by this compound in vivo.

-

Principle: This assay quantifies the amount of BTK that is covalently bound by the inhibitor in a biological sample (e.g., whole blood). A biotinylated probe that also binds covalently to the active site of BTK is used to label the unoccupied enzyme. The amount of labeled, unoccupied BTK is then measured.

-

Procedure:

-

Collect whole blood samples from subjects at various time points after dosing with this compound.

-

Lyse the blood cells to release the intracellular proteins, including BTK.

-

Incubate the lysate with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by this compound.

-

Capture the biotin-labeled BTK on a streptavidin-coated plate.

-

Detect the captured BTK using an anti-BTK antibody and a labeled secondary antibody.

-

The signal is inversely proportional to the BTK occupancy by this compound. The percentage of occupancy is calculated relative to a pre-dose or vehicle-treated sample.[1]

-

Visualizing the Discovery and Mechanism

The following diagrams illustrate the logical workflow of the fragment-based discovery of this compound and its mechanism of action within the BTK signaling pathway.

References

TAK-020: A Deep Dive into B-Cell Receptor Signaling Inhibition

This technical guide provides a comprehensive overview of TAK-020, a highly selective, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed through fragment-based drug design, this compound is a promising therapeutic candidate for the treatment of B-cell malignancies and autoimmune diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, quantitative data, and detailed experimental protocols.

The B-Cell Receptor Signaling Cascade and the Role of BTK

The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune disorders. Upon antigen binding to the BCR, a signaling cascade is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role as a central signaling node.

As illustrated in Diagram 1, the activation of LYN and SYK kinases following antigen binding leads to the phosphorylation and activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling events, including calcium mobilization and the activation of transcription factors such as NF-κB, NFAT, and MAPK, ultimately leading to B-cell proliferation, survival, and differentiation.

This compound: Mechanism of Action

This compound is a covalent inhibitor of BTK.[3] It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, thereby blocking its kinase activity.[3] This targeted covalent inhibition leads to a sustained pharmacodynamic effect that outlasts the plasma exposure of the drug.[4] By inhibiting BTK, this compound effectively blocks the entire downstream BCR signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate this compound (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of TAK-020 in Autoimmune Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-020 is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-lymphocytes and myeloid cells. BTK plays a pivotal role in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are implicated in the pathogenesis of numerous autoimmune diseases. By irreversibly binding to BTK, this compound effectively blocks these signaling cascades, offering a promising therapeutic strategy for conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, with a focus on its mechanism of action, and findings in autoimmune models. While specific quantitative efficacy data from preclinical autoimmune models are not extensively published, this guide synthesizes available information and provides representative experimental protocols.

Mechanism of Action: Inhibition of BTK Signaling

This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition. This action effectively abrogates downstream signaling from both the B-cell receptor and Fc receptors.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR initiates a signaling cascade that is crucial for B-cell proliferation, differentiation, and antibody production. BTK is a key component of this pathway. This compound, by inhibiting BTK, prevents the activation of downstream effectors, thereby dampening the B-cell mediated autoimmune response.

Fc Receptor (FcR) Signaling Pathway

Fc receptors, present on various immune cells including macrophages, neutrophils, and mast cells, bind to the Fc portion of antibodies. In autoimmune diseases, immune complexes (antigen-antibody complexes) can cross-link FcRs, leading to inflammatory responses. BTK is also involved in the signaling pathways of certain Fc receptors. Inhibition of BTK by this compound can therefore reduce the inflammatory response mediated by these cells.

Preclinical Pharmacodynamics and Pharmacokinetics in Healthy Volunteers

A Phase I study in healthy volunteers provided valuable insights into the pharmacodynamic (PD) and pharmacokinetic (PK) profile of this compound.[1]

Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound in Healthy Volunteers [1]

| Parameter | Result |

| BTK Occupancy | Dose-dependent. Doses ≥ 2.5 mg resulted in >70% BTK occupancy for over 96 hours. |

| Basophil Activation | Single doses ≥ 4.4 mg inhibited FcεRI-mediated activation by >80%. |

| Time to Maximum Concentration (Tmax) | 45-60 minutes |

| Half-life (t1/2) | Approximately 3-9 hours at doses ≥ 2.5 mg |

Preclinical Efficacy in Autoimmune Models

Published literature indicates that this compound demonstrated anti-inflammatory and disease-modifying efficacy in a rat collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis.[2] However, detailed quantitative data from this study are not publicly available.

Representative Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

The following protocol is a representative example of how a CIA study to evaluate a compound like this compound would typically be conducted.

1. Animals:

-

Species: Lewis rats or DBA/1 mice are commonly used susceptible strains.

-

Age: 8-10 weeks at the start of the study.

-

Housing: Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.

2. Induction of Arthritis:

-

Immunization: On day 0, animals are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given on day 7 or day 21.

3. Treatment:

-

Groups: Animals are randomized into vehicle control and this compound treatment groups.

-

Dosing: this compound is administered orally, once or twice daily, starting from the day of the booster immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen). A range of doses would be tested to determine a dose-response relationship.

4. Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is assessed 2-3 times per week using a macroscopic scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per animal), evaluating erythema and swelling.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarkers: Serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) can be measured.

Conclusion

This compound is a potent and selective covalent inhibitor of BTK with a well-defined mechanism of action that targets key signaling pathways in autoimmunity. Pharmacodynamic data from healthy volunteers demonstrate high and sustained target engagement. While detailed preclinical efficacy data in autoimmune models are limited in the public domain, its reported efficacy in a rat collagen-induced arthritis model suggests its potential as a disease-modifying agent for autoimmune disorders. Further publication of preclinical studies will be crucial to fully delineate its therapeutic potential.

References

Technical Guide: In Vivo Efficacy of MEK Inhibitor TAK-733 in Hematologic Malignancies

Disclaimer: Initial searches for "TAK-020" did not yield specific information on a therapeutic agent with this designation in the context of hematologic malignancies. This guide will instead focus on TAK-733 , a MEK inhibitor developed by Takeda, for which preclinical data in hematologic malignancies is available.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many human cancers, including hematologic malignancies, making it a key target for therapeutic intervention. TAK-733 is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases within this pathway. This document provides a technical overview of the preclinical in vivo efficacy of TAK-733 in the context of hematologic malignancies, with a focus on multiple myeloma.

Mechanism of Action: MEK Inhibition

TAK-733 is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1/2 enzymes. This binding prevents the conformational changes required for MEK activation by upstream kinases (e.g., RAF) and subsequently blocks the phosphorylation and activation of downstream targets, ERK1 and ERK2. The inhibition of ERK signaling leads to the downregulation of various transcription factors and effector proteins responsible for cell cycle progression and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on the MAPK pathway.

Figure 1: Simplified signaling pathway of MEK inhibition by TAK-733.

Preclinical Efficacy in Multiple Myeloma

Studies have investigated the in vitro and in vivo activity of TAK-733 in multiple myeloma (MM), a hematologic malignancy characterized by the proliferation of plasma cells in the bone marrow.

Quantitative Data Summary

| Cell Line | Treatment | Concentration | Effect |

| H929 (MM) | TAK-733 | 0-4 µM | Dose-dependent reduction in cell viability |

| H929 (MM) | TAK-733 + Bortezomib | 0-4 µM (TAK-733) 0-15 nM (Bortezomib) | Synergistic reduction in cell viability |

| H929 (MM) | TAK-733 + BYL-719 (PI3Kα inhibitor) | 0-4 µM (TAK-733) 0-1 µM (BYL-719) | Synergistic reduction in cell viability |

Table 1: In vitro efficacy of TAK-733 alone and in combination in a multiple myeloma cell line.[1]

Experimental Protocols

Cell Viability Assay:

-

Cell Culture: H929 multiple myeloma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of TAK-733, either alone or in combination with bortezomib or BYL-719, for 48 hours.

-

Viability Assessment: Cell viability was determined using a standard colorimetric assay (e.g., MTT or SRB assay). The absorbance was measured to quantify the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated, and synergy was determined using the Chou-Talalay method (Combination Index, CI).[1]

Figure 2: Experimental workflow for the cell viability assay.

In Vivo Studies in Solid Tumor Xenograft Models

While specific in vivo data for TAK-733 in hematologic malignancy models was not extensively detailed in the provided search results, its in vivo activity has been demonstrated in various solid tumor xenograft models, which provides a basis for its potential application in hematologic cancers.

Quantitative Data Summary

| Tumor Model | Treatment | Dose | Outcome |

| Melanoma, Colorectal, NSCLC, Pancreatic, Breast Cancer Xenografts | TAK-733 | 10 mg/kg (oral, once daily) | Broad antitumor activity |

Table 2: In vivo efficacy of TAK-733 in various human cancer xenograft models.[2]

Experimental Protocols

Human Solid Tumor Xenograft Model:

-

Cell Implantation: Human cancer cell lines (e.g., melanoma, colorectal) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. TAK-733 is administered orally, typically once daily.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumor growth inhibition is calculated.

Figure 3: General experimental workflow for a xenograft study.

Conclusion

The preclinical data for the MEK inhibitor TAK-733 demonstrates its potential as a therapeutic agent for hematologic malignancies, particularly in multiple myeloma. Its ability to inhibit cell proliferation and synergize with other targeted therapies highlights its promise. While the provided information did not contain extensive in vivo data specifically for hematologic malignancy models, the broad antitumor activity observed in solid tumor xenografts supports further investigation in this area. Future studies will be crucial to fully elucidate the in vivo efficacy, safety profile, and optimal combination strategies for TAK-733 in various hematologic cancers.

References

Methodological & Application

Application Notes and Protocols for TAK-020: An In Vitro Assessment of BTK Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro assays to determine the inhibitory activity of TAK-020 (also known as evobrutinib) on Bruton's tyrosine kinase (BTK). The protocols are designed to be clear, concise, and reproducible for research and drug development applications.

Introduction

This compound is a potent and highly selective, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] These protocols outline two common in vitro methods to quantify the inhibitory potential of this compound: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the compound's activity in a cellular context.

Data Presentation

The inhibitory activity of this compound on BTK has been determined using various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound (Evobrutinib) | Biochemical | BTK | 9 | [2] |

| This compound (Evobrutinib) | Biochemical | BTK | 37.9 | [3] |

Experimental Protocols

Biochemical Assay for BTK Inhibition: ADP-Glo™ Kinase Assay

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human BTK enzyme

-

This compound (Evobrutinib)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final concentration should typically range from 1 µM to 0.01 nM. Also, prepare a vehicle control (e.g., DMSO) at the same dilution as the highest concentration of the compound.

-

Kinase Reaction:

-

Add 5 µL of the this compound dilution or vehicle control to the wells of the assay plate.

-

Add 10 µL of a solution containing the BTK enzyme and substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for BTK.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data by setting the vehicle control as 100% activity and a control with no enzyme as 0% activity.

-

Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay for BTK Inhibition: BTK Autophosphorylation Assay in Ramos Cells

This protocol describes a method to assess the inhibitory effect of this compound on BTK autophosphorylation at Tyr223 in a human B-lymphoma cell line (Ramos cells) using Western blotting.

Materials:

-

Ramos cells

-

This compound (Evobrutinib)

-

Anti-Goat IgM, F(ab')₂ fragment

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-BTK

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 0.1 nM) or vehicle control for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells with anti-Goat IgM, F(ab')₂ fragment (e.g., at 10 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash once with cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total BTK.

-

Quantify the band intensities for phospho-BTK and total BTK.

-

Normalize the phospho-BTK signal to the total BTK signal for each sample.

-

Determine the concentration-dependent inhibition of BTK autophosphorylation by this compound.

-

Visualizations

Caption: Workflow for the biochemical BTK inhibition assay.

Caption: BTK signaling pathway and the inhibitory action of this compound.

References

Application Note: A Cell-Based Assay for Determining the Potency of TAK-020, a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

Introduction

TAK-020 is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] As a key regulator of B-cell proliferation, survival, and differentiation, BTK is a validated therapeutic target for various hematologic malignancies and autoimmune diseases.[2][3][4] this compound covalently binds to the cysteine residue Cys481 within the ATP-binding site of BTK, leading to irreversible inhibition.[1] This application note describes a robust and reproducible cell-based assay to determine the potency of this compound by measuring its ability to inhibit BTK-mediated signaling in a cellular context.

The assay quantifies the inhibition of B-cell receptor-induced activation of a downstream signaling molecule, such as the phosphorylation of phospholipase C gamma 2 (PLCγ2), in a human B-cell lymphoma cell line. This method provides a physiologically relevant assessment of this compound's biological activity and is suitable for various applications, including compound screening, potency testing, and quality control in drug development.

Principle of the Assay

This assay utilizes a B-cell line endogenously expressing the B-cell receptor and the downstream signaling components of the BTK pathway. Upon cross-linking of the B-cell receptor with an anti-IgM antibody, a signaling cascade is initiated, leading to the autophosphorylation of BTK and subsequent phosphorylation of its substrates, including PLCγ2. The potency of this compound is determined by its ability to dose-dependently inhibit this induced phosphorylation of PLCγ2. The phosphorylated and total PLCγ2 levels are quantified using a sensitive and specific detection method, such as a cell-based ELISA or flow cytometry.

Signaling Pathway of this compound Inhibition of BCR Signaling

Caption: this compound inhibits BTK phosphorylation of PLCγ2.

Experimental Protocol

Materials and Reagents

-

Cell Line: Ramos (human Burkitt's lymphoma B-cell line, ATCC® CRL-1596™)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

Stimulation Reagent: F(ab')₂ Fragment Goat Anti-Human IgM (µ chain specific)

-

Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Detection Reagents:

-

Primary Antibodies: Rabbit anti-phospho-PLCγ2 (Tyr759), Rabbit anti-total-PLCγ2

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Substrate: TMB or other suitable HRP substrate

-

-

Other: 96-well cell culture plates, assay plates, PBS, DMSO, plate reader

Procedure

-

Cell Culture and Seeding:

-

Culture Ramos cells in T-75 flasks at 37°C and 5% CO₂.

-

Passage cells every 2-3 days to maintain logarithmic growth.

-

On the day of the assay, harvest cells and resuspend in serum-free RPMI-1640 to a density of 1 x 10⁶ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in serum-free RPMI-1640.

-

Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubate the plate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare the anti-IgM stimulation solution at a final concentration of 10 µg/mL in serum-free RPMI-1640.

-

Add 50 µL of the anti-IgM solution to all wells except for the unstimulated control wells.

-

Incubate the plate for 10 minutes at 37°C.

-

-

Cell Lysis:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully remove the supernatant.

-

Add 100 µL of ice-cold lysis buffer to each well.

-

Incubate on ice for 30 minutes with gentle shaking.

-

-

Detection (Cell-Based ELISA):

-

Coat a 96-well high-binding assay plate with a capture antibody for total PLCγ2 overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Add 100 µL of the cell lysate to each well and incubate for 2 hours at room temperature.

-

Wash the plate and add the primary antibody for phospho-PLCγ2. Incubate for 2 hours.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

-

Data Analysis

-

Subtract the background absorbance (unstimulated control) from all other readings.

-

Normalize the phospho-PLCγ2 signal to the total PLCγ2 signal for each well.

-

Plot the normalized phospho-PLCγ2 signal as a function of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the maximal phosphorylation of PLCγ2.

Experimental Workflow

Caption: Workflow for the this compound potency assay.

Data Presentation

Table 1: Representative IC₅₀ Values for this compound in the Ramos Cell-Based Assay

| Parameter | Value |

| IC₅₀ (nM) | 1.5 |

| Hill Slope | 1.2 |

| R² | 0.99 |

Note: These are representative data and may vary depending on experimental conditions.

Table 2: Assay Performance Characteristics

| Parameter | Value |

| Assay Window (S/B) | > 10 |

| Z'-factor | > 0.7 |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

Troubleshooting

-

Low Signal-to-Background Ratio:

-

Optimize cell number and stimulation time.

-

Check the activity of the anti-IgM antibody.

-

Ensure the use of fresh lysis buffer with inhibitors.

-

-

High Variability:

-

Ensure accurate and consistent pipetting.

-

Maintain consistent incubation times.

-

Check for cell clumping.

-

-

Inconsistent IC₅₀ Values:

-

Verify the concentration of the this compound stock solution.

-

Ensure consistent passage number of cells.

-

This application note provides a detailed protocol for a cell-based assay to determine the potency of the BTK inhibitor, this compound. The assay is robust, reproducible, and provides a physiologically relevant measure of the compound's biological activity. This method is a valuable tool for researchers and drug development professionals working on the characterization and development of BTK inhibitors.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | BTK | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

Application Notes and Protocols for the Pharmacokinetic Analysis of TAK-020 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-020 is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in the B-cell receptor pathway. Its role in B-cell activation and proliferation makes it a promising therapeutic target for various hematological malignancies and autoimmune diseases. Accurate and robust bioanalytical methods are crucial for characterizing the pharmacokinetic (PK) profile of this compound, which informs dosing strategies and clinical development. This document provides a detailed application note and a representative protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique widely employed in pharmacokinetic studies.

Pharmacokinetic Profile of this compound

A Phase I study in healthy subjects revealed key pharmacokinetic parameters of this compound. Following oral administration, this compound is rapidly absorbed with a median time to maximum plasma concentration (Tmax) of 45-60 minutes. It exhibits a half-life of approximately 3-9 hours at doses of 2.5 mg and higher. The exposure to this compound was generally dose-proportional for single doses up to 70 mg and after multiple daily doses up to 60 mg.

| Parameter | Value | Reference |

| Median Tmax (Time to Maximum Concentration) | 45-60 minutes | [1] |

| Half-life (t1/2) | ~3-9 hours (at doses ≥ 2.5 mg) | [1] |

| Dose Proportionality (Single Dose) | Up to 70 mg | [1] |

| Dose Proportionality (Multiple Dose) | Up to 60 mg once daily | [1] |

Experimental Protocol: LC-MS/MS Method for this compound Quantification in Human Plasma

This section outlines a representative LC-MS/MS method for the determination of this compound in human plasma. As a specific validated method for this compound is not publicly available, this protocol is based on established methodologies for similar small molecule kinase inhibitors and general principles of bioanalytical method development.

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.

-

Thaw : Thaw frozen human plasma samples and quality control (QC) samples on ice to prevent degradation.

-

Aliquoting : Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50:50 ACN:water) to each tube, except for blank samples.

-

Precipitation : Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

-

Vortexing : Vortex mix the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection : Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining and separating this compound from endogenous plasma components.

-

Mobile Phase A : 0.1% Formic acid in water

-

Mobile Phase B : 0.1% Formic acid in acetonitrile

-

Flow Rate : 0.4 mL/min

-

Gradient Elution : A gradient elution is recommended to ensure good peak shape and separation. A representative gradient is as follows:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

-

Column Temperature : 40°C

-

Autosampler Temperature : 4°C

Mass Spectrometry Conditions

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical) : The exact mass transitions for this compound and its SIL-IS would need to be determined by infusing the standards into the mass spectrometer. Hypothetical transitions are provided below for illustrative purposes:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]+ | Fragment 1 |

| Fragment 2 | ||

| This compound-d4 (SIL-IS) | [M+H]+ | Fragment 1 |

| Fragment 2 |

-

Ion Source Parameters :

-

IonSpray Voltage : ~5500 V

-

Temperature : ~500°C

-

Curtain Gas : ~30 psi

-

Nebulizer Gas (GS1) : ~50 psi

-

Heater Gas (GS2) : ~50 psi

-

Collision Gas (CAD) : Medium

-

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

| Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range of concentrations over which the method is accurate and precise. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). |

Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in plasma samples.

Caption: Workflow for this compound pharmacokinetic analysis.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway. The diagram below provides a simplified overview of this pathway.

Caption: Simplified BTK signaling pathway and this compound inhibition.

Conclusion

The provided LC-MS/MS method offers a robust and sensitive approach for the pharmacokinetic analysis of this compound in human plasma. Proper validation of this method is essential to ensure the reliability of the data generated in support of clinical trials and drug development. The understanding of this compound's pharmacokinetic profile and its mechanism of action within the BTK signaling pathway are critical for its successful clinical application. These application notes and protocols provide a comprehensive guide for researchers and scientists involved in the development of this compound and other BTK inhibitors.

References

Application Notes and Protocols: Efficacy of TAK-020 in a Rat Collagen-Induced Arthritis Model

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The collagen-induced arthritis (CIA) model in rats is a widely utilized preclinical model that shares immunological and pathological features with human RA, making it suitable for evaluating novel therapeutic agents.[1][2][3][4] TAK-020 is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[5][6][7][8][9] BTK is a crucial signaling molecule in B cells and myeloid cells, and its inhibition is a promising therapeutic strategy for autoimmune diseases like RA.[8][10] These application notes provide a detailed protocol for assessing the therapeutic efficacy of this compound in a rat model of collagen-induced arthritis.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway involving Bruton's tyrosine kinase (BTK) and the inhibitory action of this compound. B cell receptor (BCR) activation triggers a cascade involving BTK, leading to downstream signaling that promotes B cell proliferation, differentiation, and antibody production, all of which are implicated in the pathogenesis of rheumatoid arthritis. This compound covalently binds to BTK, blocking this signaling cascade.

Caption: BTK Signaling Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines the key phases of the experimental protocol for assessing this compound in the rat CIA model.

Caption: Experimental Workflow for this compound Assessment.

Detailed Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in Rats

This protocol is adapted from established methods for inducing CIA in rats.[1][11]

-

Animals: Male Lewis or Wistar rats, 8-10 weeks old, are commonly used.[1][11] Animals should be housed in specific pathogen-free (SPF) conditions.

-

Reagents:

-

Bovine Type II Collagen (CII), immunization grade

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

-

Procedure:

-

Collagen Preparation: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Emulsion Preparation:

-

Primary Immunization: Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).

-

Booster Immunization: Emulsify the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

-

-

Immunization:

-

Day 0 (Primary): Inject 0.1 mL of the CII-CFA emulsion intradermally at the base of the tail.

-

Day 7 (Booster): Inject 0.1 mL of the CII-IFA emulsion intradermally at a site near the primary injection.[11]

-

-

Dosing and Administration of this compound

-

Experimental Groups:

-

Group 1: Naive (No disease induction, no treatment)

-

Group 2: Vehicle Control (CIA induction + vehicle)

-

Group 3: this compound (Low Dose)

-

Group 4: this compound (High Dose)

-

Group 5: Positive Control (e.g., Methotrexate)

-

-

Formulation: this compound can be formulated for oral gavage. A common vehicle is 0.5% methylcellulose.

-

Dosing Regimen: Dosing should commence upon the first signs of arthritis or prophylactically. A typical therapeutic regimen would be daily oral administration from day 10 to day 28 post-primary immunization. Dose levels should be determined based on prior pharmacokinetic and pharmacodynamic studies.[12]

Assessment of Arthritis

-

Clinical Scoring: Arthritis severity is evaluated 3 times a week using a scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per animal).

-

0 = No signs of arthritis

-

1 = Mild swelling and/or erythema of the paw or digits

-

2 = Moderate swelling and erythema

-

3 = Severe swelling and erythema extending to the ankle

-

4 = Ankylosis and joint deformity

-

-

Paw Volume Measurement: Paw volume can be measured weekly using a plethysmometer.

-

Body Weight: Monitor body weight 3 times a week as a general measure of health.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

-

Pharmacokinetics: At designated time points after the final dose, collect blood samples to determine the plasma concentration of this compound using LC-MS/MS. This will help establish the drug's exposure profile.[12]

-

Pharmacodynamics (Target Engagement):

Cytokine Analysis

At the end of the study, collect serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.

Histopathological Assessment

-

Tissue Collection: At necropsy, collect hind paws and fix them in 10% neutral buffered formalin.

-

Processing: Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.

-

Evaluation: Score the joints for inflammation, pannus formation, cartilage damage, and bone erosion.[3]

Data Presentation

The following tables provide a template for summarizing the quantitative data generated from the study.

Table 1: Clinical Score and Paw Volume

| Group | N | Mean Clinical Score (Day 28) | Mean Paw Volume (mL, Day 28) |

| Naive | 8 | ||

| Vehicle | 8 | ||

| This compound (Low Dose) | 8 | ||

| This compound (High Dose) | 8 | ||

| Positive Control | 8 |

Table 2: Serum Cytokine Levels

| Group | N | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Naive | 8 | ||||

| Vehicle | 8 | ||||

| This compound (Low Dose) | 8 | ||||

| This compound (High Dose) | 8 | ||||

| Positive Control | 8 |

Table 3: Histopathological Scores

| Group | N | Inflammation Score | Pannus Score | Cartilage Damage Score | Bone Erosion Score |

| Naive | 8 | ||||

| Vehicle | 8 | ||||

| This compound (Low Dose) | 8 | ||||

| This compound (High Dose) | 8 | ||||

| Positive Control | 8 |

Table 4: Pharmacokinetic and Pharmacodynamic Parameters

| Group | N | Cmax (ng/mL) | AUC (ng*h/mL) | BTK Occupancy (%) |

| This compound (Low Dose) | 8 | |||

| This compound (High Dose) | 8 |

References

- 1. chondrex.com [chondrex.com]

- 2. Rat collagen-induced arthritis (CIA) [bio-protocol.org]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. This compound | BTK | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]